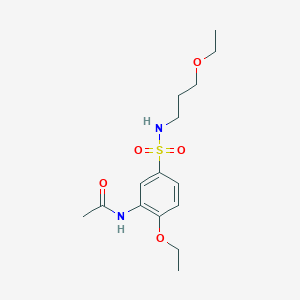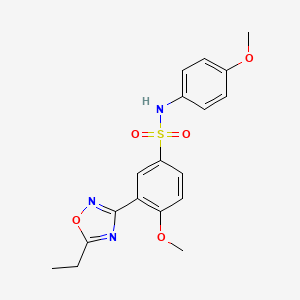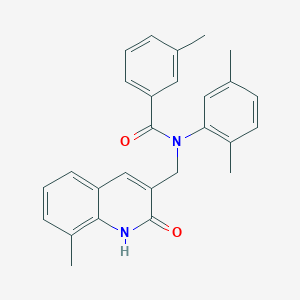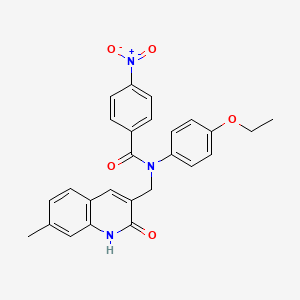
2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as ETC-1002, is a small molecule drug that has shown potential in treating cardiovascular diseases such as hypercholesterolemia and atherosclerosis.
作用機序
2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide works by inhibiting ATP-citrate lyase, an enzyme involved in the synthesis of fatty acids and cholesterol. By inhibiting this enzyme, this compound reduces the production of LDL-cholesterol and triglycerides, while increasing the production of HDL-cholesterol. Additionally, this compound has been shown to activate AMP-activated protein kinase (AMPK), which plays a key role in regulating energy metabolism and has been implicated in the pathogenesis of cardiovascular diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects that contribute to its cardiovascular benefits. These include reducing inflammation, improving endothelial function, and reducing oxidative stress. Additionally, this compound has been shown to improve insulin sensitivity and glucose metabolism, which may have implications for the treatment of diabetes.
実験室実験の利点と制限
2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, there are also limitations to its use, including its low bioavailability and the need for high doses to achieve therapeutic effects. Additionally, the lack of long-term safety data for this compound is a concern that needs to be addressed in future studies.
将来の方向性
There are several future directions for research on 2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide. One area of interest is the potential for combination therapy with other lipid-lowering drugs, such as statins. Another area of interest is the use of this compound in the treatment of other cardiovascular diseases, such as heart failure and hypertension. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans. Finally, the use of this compound in combination with lifestyle modifications, such as diet and exercise, should be explored as a potential strategy for preventing and treating cardiovascular diseases.
合成法
The synthesis of 2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide involves the reaction of 2-acetylquinoxaline with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as pyridine. The resulting product is then oxidized using hydrogen peroxide to yield this compound. The synthesis method has been optimized to improve yield and purity, making it suitable for large-scale production.
科学的研究の応用
2-acetyl-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide has been extensively studied for its potential in treating hypercholesterolemia and atherosclerosis. In preclinical studies, this compound has been shown to reduce LDL-cholesterol levels by up to 40% and increase HDL-cholesterol levels by up to 20%. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its cardiovascular benefits.
特性
IUPAC Name |
(3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3,4,5-triethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O7/c1-5-30-20-12-16(13-21(31-6-2)23(20)32-7-3)24(28)33-14-18-22(15(4)27)26(29)19-11-9-8-10-17(19)25-18/h8-13H,5-7,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSPPIAEUNULGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OCC2=NC3=CC=CC=C3[N+](=C2C(=O)C)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-ethylpiperazine](/img/structure/B7707672.png)

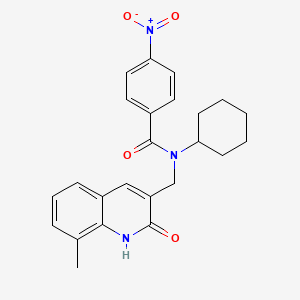
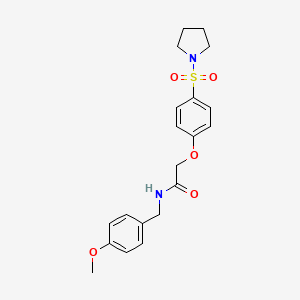
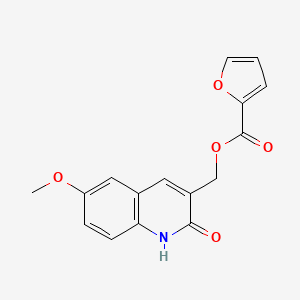
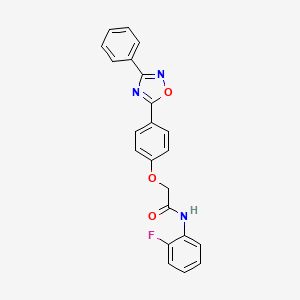
![N-(sec-butyl)-5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxamide](/img/structure/B7707703.png)

